SSR181507 vs. Haloperidol: Superior In Vivo D2 Receptor Occupancy Profile in Limbic vs. Striatal Regions
SSR181507, a potent tropane benzodioxane derivative synthesized using the 7-chloro-2,3-dihydro-1,4-benzodioxin-1-yl)methanamine motif, demonstrates a distinct in vivo D2 receptor binding profile compared to the typical antipsychotic haloperidol. This difference is crucial for predicting an atypical antipsychotic activity with a lower propensity for extrapyramidal side effects (EPS). In rats, SSR181507 inhibited [³H]raclopride binding to D2 receptors with an ID₅₀ of 0.9 mg/kg (i.p.) in the limbic system versus 1.0 mg/kg (i.p.) in the striatum, resulting in a limbic/striatal ratio of 1.1 [1].
| Evidence Dimension | In Vivo D2 Receptor Occupancy (ID₅₀ for [³H]raclopride binding inhibition) |
|---|---|
| Target Compound Data | ID₅₀: Limbic = 0.9 mg/kg, Striatal = 1.0 mg/kg (Limbic/Striatal Ratio = 1.1) |
| Comparator Or Baseline | Haloperidol: ID₅₀: Limbic = 0.2 mg/kg, Striatal = 0.05 mg/kg (Limbic/Striatal Ratio = 0.25) |
| Quantified Difference | The limbic/striatal ID₅₀ ratio for SSR181507 is 1.1, whereas for haloperidol it is 0.25, representing a 4.4-fold difference in regional selectivity. |
| Conditions | In vivo [³H]raclopride binding assay in rat brain; compounds administered intraperitoneally (i.p.). |
Why This Matters
This demonstrates that leads incorporating the chloro-benzodioxin methanamine core can achieve a more favorable regional D2 occupancy profile, a key selection criterion for developing antipsychotics with a potentially better neurological side effect profile.
- [1] Claustre, Y., et al. (2003). SSR181507, a dopamine D2 receptor antagonist and 5-HT1A receptor agonist. I: Neurochemical and electrophysiological profile. Journal of Pharmacology and Experimental Therapeutics, 306(3), 1124-1130. View Source
